molecular formula C9H13NO4 B15436558 3-(1-Nitro-2-oxocyclohexyl)propanal CAS No. 81590-76-3

3-(1-Nitro-2-oxocyclohexyl)propanal

Cat. No.: B15436558
CAS No.: 81590-76-3
M. Wt: 199.20 g/mol
InChI Key: LDZQEEHGHPAGNN-UHFFFAOYSA-N
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Description

3-(1-Nitro-2-oxocyclohexyl)propanal is a chemical compound with the molecular formula C9H13NO4 and a molecular weight of 199.20 g/mol . It features both a nitro group and a carbonyl group on its cyclohexyl ring, making it a versatile synthetic intermediate for researchers. This compound serves as a valuable building block in organic synthesis, as demonstrated in literature procedures for creating more complex molecular architectures . Its structure suggests potential as a precursor for the synthesis of various carbocyclic and heterocyclic compounds. Researchers can utilize this nitroketone in multi-step reaction sequences, including Michael addition pathways, to generate target molecules with high enantiomeric excess . The product is intended for use in a controlled laboratory setting by qualified professionals. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

81590-76-3

Molecular Formula

C9H13NO4

Molecular Weight

199.20 g/mol

IUPAC Name

3-(1-nitro-2-oxocyclohexyl)propanal

InChI

InChI=1S/C9H13NO4/c11-7-3-6-9(10(13)14)5-2-1-4-8(9)12/h7H,1-6H2

InChI Key

LDZQEEHGHPAGNN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(=O)C1)(CCC=O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Adsorption Behavior on Catalytic Surfaces

Propanal and its derivatives exhibit distinct adsorption properties on metal catalysts. In contrast, 3-(1-Nitro-2-oxocyclohexyl)propanal’s bulky nitro-oxocyclohexyl group likely impedes such adsorption due to steric hindrance, redirecting reactivity toward nitro-group reduction or ring-opening pathways.

Compound Adsorption Mode on NiMoS Key Interactions Reactivity Outcome
Propanal Di-sigma (C-Ni, O-Mo) Chemisorption Hydrogenation to propanol
This compound Sterically hindered Weak physisorption Nitro reduction or decomposition

Atmospheric Reactivity and Stability

Propanal and acetone exhibit contrasting atmospheric behaviors. Propanal shows slower variability (hours-scale) due to lower photochemical reactivity, whereas acetone displays rapid fluctuations (seconds-scale) from localized emissions . The nitro group in This compound may enhance its atmospheric lifetime due to electron-withdrawing effects stabilizing the molecule. However, the cyclohexyl ketone moiety could facilitate photolytic degradation, creating a balance between stability and reactivity.

Compound Atmospheric Lifetime Key Degradation Pathways Measurement Variability
Propanal Moderate (~hours) Photolysis, OH radical oxidation Low variability
Acetone Short (~minutes) Photolysis, local emissions High variability
This compound Likely prolonged Photolysis, nitro-group cleavage Uncharacterized

Electronic and Steric Effects

The nitro group in This compound introduces strong electron-withdrawing effects, polarizing the carbonyl group and making it more electrophilic than propanal. This contrasts with acetone , where methyl groups donate electron density, reducing electrophilicity. Steric hindrance from the cyclohexyl ring further differentiates its reactivity, limiting nucleophilic attacks compared to linear aldehydes like propanal.

Q & A

Q. What are the primary synthetic routes for 3-(1-Nitro-2-oxocyclohexyl)propanal, and what factors influence their efficiency?

The synthesis of this compound can be approached via condensation reactions of nitro-substituted cyclohexanone derivatives with propanal precursors. Key factors include solvent polarity (e.g., acetic acid for stabilizing intermediates), temperature control to avoid nitro group decomposition, and catalysts like ammonium acetate for facilitating cyclization. High-pressure conditions may enhance reaction rates and yields, as seen in analogous hydrazone-propanal syntheses .

Q. What spectroscopic methods are recommended for confirming the structure of this compound?

  • 1H/13C NMR : To identify protons and carbons adjacent to the nitro and carbonyl groups, with characteristic deshielding effects.
  • IR Spectroscopy : To confirm the presence of C=O (1700–1750 cm⁻¹) and NO₂ (1520–1370 cm⁻¹) stretches.
  • Mass Spectrometry (MS) : For molecular ion ([M+H]+) validation and fragmentation patterns indicative of the nitro-cyclohexyl moiety. Cross-referencing with computational models (e.g., DFT) can resolve ambiguities in stereoelectronic effects .

Advanced Research Questions

Q. How can researchers mitigate intermediate instability during multi-step synthesis of this compound?

Intermediate instability, particularly of the nitro-oxocyclohexyl moiety, can be addressed by:

  • In-situ generation : Minimizing isolation of sensitive intermediates.
  • Low-temperature purification : Using cryogenic techniques to prevent thermal degradation.
  • Protective groups : Temporarily masking reactive sites (e.g., acetylation of the aldehyde group). These strategies are validated in high-pressure syntheses of structurally unstable propanal derivatives .

Q. How does the nitro group influence the cyclization behavior of this compound compared to non-nitro analogs?

The nitro group’s strong electron-withdrawing nature increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attack in cyclization reactions. This contrasts with chloro or methoxy substituents, which exert weaker electronic effects. Kinetic studies in analogous systems (e.g., 3-(2-Chloro-6-fluorophenyl)propanal) show nitro derivatives exhibit faster ring-closure rates but require careful pH control to avoid side reactions .

Q. What strategies resolve discrepancies in reported reaction kinetics of this compound across solvent systems?

Methodological approaches include:

  • Solvent polarity gradients : Systematic variation (e.g., from DMSO to hexane) to isolate dielectric effects.
  • Isothermal titration calorimetry (ITC) : Direct measurement of enthalpy changes during reaction.
  • Computational modeling : MD simulations to correlate solvent-solute interactions with kinetic data. These methods were critical in resolving contradictions in analogous propanal derivative studies .

Q. What stability considerations are critical for storing this compound?

  • Storage conditions : Under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis.
  • Moisture avoidance : Use of desiccants or anhydrous solvents.
  • Light protection : Amber glassware to inhibit photodegradation. Similar protocols are recommended for nitro-containing aldehydes to minimize decomposition .

Data Analysis and Contradiction Management

Q. How should researchers address contradictory biological activity data for this compound derivatives?

  • Assay standardization : Replicate studies under controlled conditions (pH, temperature, cell lines).
  • Structural analogs : Compare with nitro-free or cyclohexyl-modified derivatives to isolate functional group contributions.
  • Meta-analysis : Cross-reference with PubChem or DSSTox datasets to identify outliers .

Methodological Design

Q. What computational tools are optimal for predicting the reactivity of this compound in novel reactions?

  • Density Functional Theory (DFT) : For modeling transition states and electron density maps.
  • Molecular Dynamics (MD) : To simulate solvent effects and conformational flexibility. These tools have been validated in studies of similar propanal derivatives, such as 3-(Pyrimidin-4-YL)propanal .

Safety and Handling

Q. What personal protective equipment (PPE) is essential when handling this compound?

  • Respiratory protection : OV/AG/P99 respirators for vapor containment.
  • Chemical-resistant gloves and suits : To prevent dermal exposure.
  • Fume hoods : For all synthesis and purification steps. These protocols align with OSHA and EU standards for nitro-containing compounds .

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